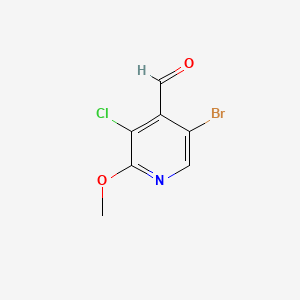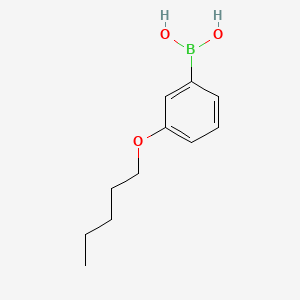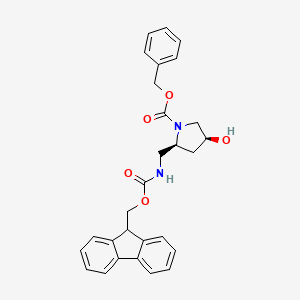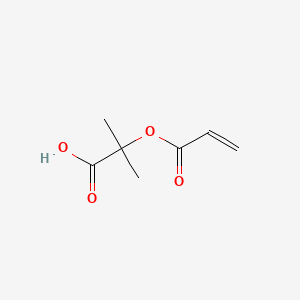
2-(Acryloyloxy)-2-methylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acryloyloxy)-2-methylpropanoic acid: is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an acryloyloxy group attached to a methylpropanoic acid backbone. This compound is known for its reactivity and is widely used in various industrial and scientific applications due to its ability to undergo polymerization and form copolymers.
Wissenschaftliche Forschungsanwendungen
2-(Acryloyloxy)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering.
Medicine: It is used in the development of biomedical materials, such as contact lenses and wound dressings.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and emulsifiers
Wirkmechanismus
In a study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was used to synthesize hydrogels with antiviral properties . The study suggested that the higher charge density, along with the length of alkyl linkers, and hydrophobic interactions affected the antiviral activity of the hydrogels .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acryloyloxy)-2-methylpropanoic acid typically involves the esterification of acrylic acid with 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-(Acryloyloxy)-2-methylpropanoic acid can be achieved through a continuous flow process. This method involves the reaction of acrylic acid with 2-hydroxy-2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out in a tubular reactor, which allows for efficient heat transfer and mixing of the reactants. The product is continuously removed from the reactor and purified using distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Acryloyloxy)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization reaction.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification reaction.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.
Major Products Formed:
Polymerization: The major products are homopolymers or copolymers, depending on the monomers used.
Esterification: The major products are esters of 2-(Acryloyloxy)-2-methylpropanoic acid.
Hydrolysis: The major products are 2-hydroxy-2-methylpropanoic acid and acrylic acid.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl acrylate: This compound is similar in structure to 2-(Acryloyloxy)-2-methylpropanoic acid but has an ethylhexyl group instead of a methylpropanoic acid group.
Methyl methacrylate: This compound has a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness: 2-(Acryloyloxy)-2-methylpropanoic acid is unique due to its ability to form hydrogels and its applications in biomedical materials. Its structure allows for the formation of highly crosslinked polymers, which have excellent mechanical properties and biocompatibility. This makes it particularly useful in the development of advanced materials for medical and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-2-prop-2-enoyloxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUOSRNSGKMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
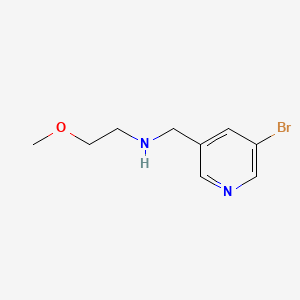

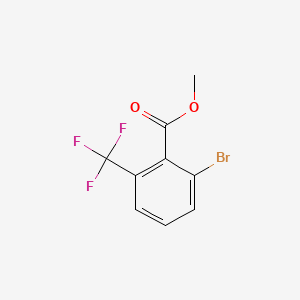

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
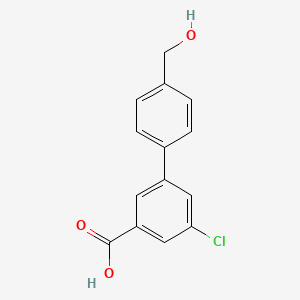
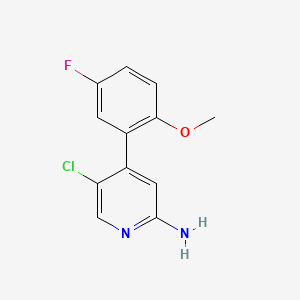
![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
